molecular formula C19H17N3O3S B11280664 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11280664
M. Wt: 367.4 g/mol
InChI Key: ZJECYQIXLQCMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group and a pyridazinyl phenyl group bearing a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved by reacting 3-chloropyridazine with a suitable nucleophile, such as a phenylboronic acid derivative, under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

    Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group onto the pyridazinyl intermediate. This can be accomplished by reacting the intermediate with methylsulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This can be achieved by reacting the methylsulfonyl-substituted pyridazinyl intermediate with 2-methylbenzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide core, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridazinyl ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use the compound to study its interactions with proteins and enzymes, providing insights into its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for the development of novel chemical entities.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Lacks the methyl group at the 2-position of the benzamide core.

    2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: Contains an acetamide group instead of a benzamide group.

    N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-methylpropanamide: Contains a propanamide group instead of a benzamide group.

Uniqueness

2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of both the methyl group at the 2-position of the benzamide core and the methylsulfonyl group on the pyridazinyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N3O3S/c1-13-5-3-4-6-16(13)19(23)20-15-9-7-14(8-10-15)17-11-12-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23)

InChI Key

ZJECYQIXLQCMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.